3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and dimethyl groups on the phenyl ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4,6-dimethylphenylamine with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2-Fluoro-4,6-dimethylphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoro and dimethyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)azetidin-3-ol: Similar structure but with two fluoro groups instead of one.
3-(2-Chloro-4,6-dimethylphenyl)azetidin-3-ol: Similar structure but with a chloro group instead of a fluoro group.
3-(2-Fluoro-4-methylphenyl)azetidin-3-ol: Similar structure but with one methyl group instead of two.
Uniqueness
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is unique due to the specific combination of the fluoro and dimethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-(2-fluoro-4,6-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c1-7-3-8(2)10(9(12)4-7)11(14)5-13-6-11/h3-4,13-14H,5-6H2,1-2H3 |
InChI Key |
GIVOTOKPXYUFJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C2(CNC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.